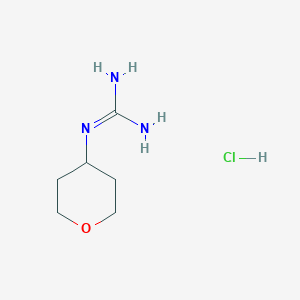

1-(Oxan-4-yl)guanidine hydrochloride

説明

1-(Oxan-4-yl)guanidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN3O and its molecular weight is 179.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of guanidine, a component of 1-(Oxan-4-yl)guanidine hydrochloride, is the acetylcholine receptor. Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Mode of Action

Guanidine appears to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

Result of Action

The result of guanidine’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert

生化学分析

Biochemical Properties

1-(Oxan-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong chaotrope, which means it can disrupt the hydrogen bonding network in water and destabilize the structure of proteins. It interacts with enzymes such as ribonuclease and lysozyme, leading to their denaturation and loss of function . Additionally, this compound can increase the solubility of hydrophobic molecules, making it useful in protein folding studies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of the Hsp104 chaperone protein, which plays a crucial role in prion fiber fragmentation and propagation . This inhibition can lead to the reversion of prion-positive yeast cells to a prion-negative phenotype. Moreover, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to the active sites of enzymes such as ribonuclease and lysozyme, causing their denaturation and loss of function . Additionally, this compound can disrupt the hydrogen bonding network in water, leading to the destabilization of protein structures and changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its effectiveness. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and protein activity . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Studies have shown that there is a threshold effect, where the benefits of the compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For instance, it can inhibit the activity of guanidinoacetate N-methyltransferase, leading to changes in the levels of guanidino compounds in the body . Additionally, this compound can influence the biosynthesis of natural guanidine compounds, affecting their biological activity and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes . The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular function.

生物活性

1-(Oxan-4-yl)guanidine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a guanidine moiety, which is known for its biological relevance. The oxane ring contributes to the compound's structural stability and influences its interactions with biological targets.

The biological effects of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The guanidine group can form hydrogen bonds with various biological molecules, potentially affecting their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways, such as tyrosinase, which plays a role in melanin biosynthesis.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the oxane and guanidine groups enhances the compound's ability to scavenge free radicals. A study employing the ABTS radical scavenging assay demonstrated that this compound has comparable scavenging abilities to established antioxidants like ascorbic acid.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin production. In vitro assays have shown promising results:

| Compound | IC50 (µM) | Description |

|---|---|---|

| This compound | TBD | Potential inhibitor of TYR |

| Similar Compound 10 | 9.0 | Effective antioxidant and TYR inhibitor |

The best-performing derivatives exhibited no cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further development.

In Vitro Evaluation

A study assessed the effects of various derivatives on TYR activity. Modifications to the guanidine group were found to enhance inhibitory potency against TYR, suggesting a structure-activity relationship that could guide future drug design efforts.

Therapeutic Applications

Given its potential as an anti-inflammatory and analgesic agent, further studies are warranted to explore its efficacy in treating conditions where oxidative stress and inflammation play critical roles. For instance, compounds similar to this compound have shown promise in inhibiting β-secretase, which is implicated in neurodegenerative disorders such as Alzheimer's disease.

科学的研究の応用

Virology Applications

Inhibition of Viral Replication

1-(Oxan-4-yl)guanidine hydrochloride, akin to guanidine hydrochloride, has been studied for its ability to inhibit the replication of viruses. Research indicates that guanidine hydrochloride can effectively inhibit the growth of mammalian orthoreovirus by disrupting viral RNA synthesis while sparing other viral processes such as mRNA translation. This allows researchers to isolate and study specific stages of viral replication without interference from protein synthesis, making it a valuable tool in virology research .

Enhancement of Detection Techniques

Recent studies have shown that guanidine hydrochloride can enhance loop-mediated isothermal amplification (LAMP) assays for detecting pathogens like Streptococcus equi. By optimizing the concentration of guanidine hydrochloride in these assays, researchers achieved faster detection times and improved sensitivity. This application underscores the compound's potential in developing rapid diagnostic tools for infectious diseases .

Molecular Biology Applications

RNA Isolation and Protein Denaturation

Guanidine hydrochloride is widely used in molecular biology for the isolation of RNA. It acts as a chaotropic agent, dissociating nucleoprotein complexes into their nucleic acid and protein components. This property is crucial for obtaining high-quality RNA for downstream applications such as reverse transcription and quantitative PCR (qPCR) .

Protein Folding Studies

The compound is also utilized in studies examining protein conformational stability. As a strong denaturant, it helps researchers understand the folding mechanisms of proteins by providing insights into their structural changes under various conditions. These studies are essential for elucidating protein function and interactions .

Biochemical Applications

Purification of Recombinant Proteins

In biochemistry, this compound is employed as an auxiliary reagent for the purification of recombinant proteins. Its ability to unfold proteins facilitates their separation from contaminants during purification processes, which is vital for producing biopharmaceuticals .

Cosmetic Formulations

Patents have indicated that guanidine derivatives, including this compound, are being explored in cosmetic formulations. Their properties may contribute to the stabilization and effectiveness of active ingredients in skincare products .

Table 1: Comparison of Guanidine Hydrochloride Applications

Case Study 1: Inhibition of Mammalian Orthoreovirus

A study demonstrated that 15 mM concentrations of guanidine hydrochloride could reversibly inhibit mammalian orthoreovirus growth in murine cells. The research highlighted its role in selectively inhibiting viral dsRNA synthesis while allowing other processes to proceed unhindered, providing a framework for further studies on viral replication dynamics .

Case Study 2: Optimization in LAMP Assays

In a project aimed at improving LAMP assays for detecting Streptococcus equi, varying concentrations of guanidine hydrochloride were tested. The optimal concentration was found to significantly enhance assay kinetics without adverse effects on performance, showcasing its utility in pathogen detection methodologies .

特性

IUPAC Name |

2-(oxan-4-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFHEGWAVVSXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447606-48-5 | |

| Record name | 1-(oxan-4-yl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。